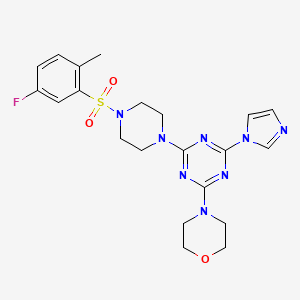![molecular formula C19H17F2N5O3S B2437648 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide CAS No. 886965-71-5](/img/structure/B2437648.png)
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C19H17F2N5O3S and its molecular weight is 433.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimalarial and Antiviral Potential
One study highlights the antimalarial activity of sulfonamide derivatives, including compounds with structural similarities to the one . These compounds displayed significant in vitro antimalarial activity, characterized by their ADMET properties and IC50 values of less than 30µM, indicating low cytotoxicity and high selectivity index due to specific moieties attached to the sulfonamide ring system. Theoretical calculations and molecular docking studies further suggested their potential against Plasmepsin-1 and Plasmepsin-2, critical enzymes in the malaria parasite, and their binding energy against SARS-CoV-2 main protease and Spike Glycoprotein, highlighting a broad antiviral application (Fahim & Ismael, 2021).
Antimicrobial and Antifungal Applications
Another research area focuses on the synthesis and antimicrobial activities of sulfanilamide derivatives. These studies have synthesized various derivatives and evaluated their antimicrobial and antifungal properties. Some compounds showed promising activity against bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents. The structural characterization and thermal properties of these derivatives were also investigated, providing valuable data for further pharmaceutical applications (Lahtinen et al., 2014).
Applications in Chemical Synthesis
Research into chemical synthesis and structural analysis of related compounds has revealed diverse methodologies for creating derivatives with potential biological activities. Studies have detailed the synthesis routes for various acetamides and sulfanilamide derivatives, exploring their structural properties and potential biological activities. These efforts underline the versatility of these compounds in chemical synthesis and the exploration of their functional applications (Ali & Richardson, 1969; Rehman et al., 2016).
Novel Drug Design and Docking Studies
Further studies have involved designing, synthesizing, and evaluating new lipophilic acetamide derivatives for their anticancer and antimicrobial potentials. These efforts include molecular docking simulations to understand the interactions and binding modes of these compounds with biological targets, providing insights into their mechanisms of action. This research suggests the potential of these compounds in developing novel therapeutic agents against cancer and microbial infections (Ahmed et al., 2018).
Propiedades
IUPAC Name |
2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N5O3S/c20-18(21)29-14-8-6-13(7-9-14)23-16(27)11-30-19-25-24-15(17(28)26(19)22)10-12-4-2-1-3-5-12/h1-9,18H,10-11,22H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERZNVHVBNVCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

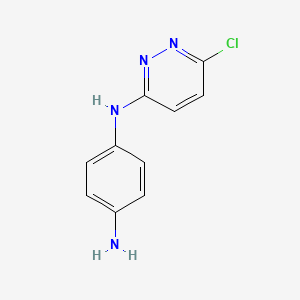
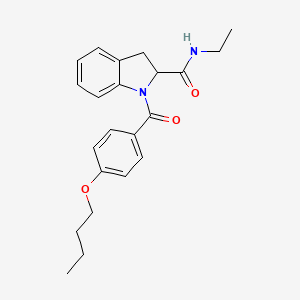

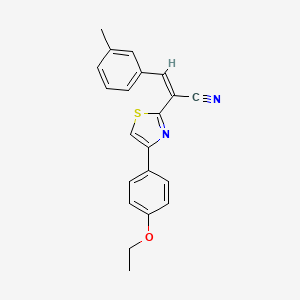
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzamide](/img/structure/B2437571.png)
![3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid](/img/structure/B2437572.png)
![4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B2437573.png)
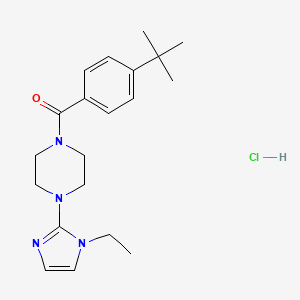
![Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2437576.png)
![Bicyclo[4.2.0]oct-2-en-7-one](/img/structure/B2437578.png)
![2-Chloro-N-[2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B2437584.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2437585.png)
![3-Ethyl-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2437586.png)
